N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[(2,2,2-Trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a complex organic compound known for its unique chemical structure and properties
Mechanism of Action
Target of action
The compound might be related to a class of compounds that have been studied as inhibitors of AURKA and VEGFR-2 . These are important targets in cancer research, with AURKA involved in cell cycle regulation and VEGFR-2 playing a role in angiogenesis .
Biochemical pathways
The compound might affect pathways related to cell cycle regulation and angiogenesis, given its potential targets .
Pharmacokinetics
The compound might obey Lipinski’s rule of five, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved through the reaction of 2,5-dihydroxybenzoic acid with appropriate reagents to introduce the trifluoroethoxy groups at the 2 and 5 positions.
Introduction of the Trichloroacetyl Group: The trichloroacetyl group is introduced via a reaction with trichloroacetyl chloride in the presence of a base such as pyridine. This step ensures the formation of the trichloroacetyl amide linkage.
Attachment of the Aminoethyl Group: The final step involves the reaction of the intermediate with 2-aminoethanol to introduce the aminoethyl group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(2,2,2-Trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups like trichloroacetyl and trifluoroethoxy makes the benzamide core susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the aminoethyl and benzamide moieties.
Hydrolysis: The amide and ester linkages in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve mild bases or acids to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound would yield trichloroacetic acid, trifluoroethanol, and the corresponding amine.
Scientific Research Applications
N-[2-[(2,2,2-Trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and cycloaddition reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of advanced materials and coatings due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2,2,2-Trichloroacetyl)aminoethyl]-2,5-dimethoxybenzamide: Similar structure but with methoxy groups instead of trifluoroethoxy groups.
N-[2-(2,2,2-Trichloroacetyl)aminoethyl]-2,5-dichlorobenzamide: Contains dichloro groups instead of trifluoroethoxy groups.
Uniqueness
N-[2-[(2,2,2-Trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of both trichloroacetyl and trifluoroethoxy groups, which impart distinct chemical properties such as increased electron-withdrawing effects and steric hindrance. These features make it particularly useful in specific synthetic and research applications where such properties are advantageous.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[2-[(2,2,2-trichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3F6N2O4/c16-15(17,18)12(28)26-4-3-25-11(27)9-5-8(29-6-13(19,20)21)1-2-10(9)30-7-14(22,23)24/h1-2,5H,3-4,6-7H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBMOUJVSOFRSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C(Cl)(Cl)Cl)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.